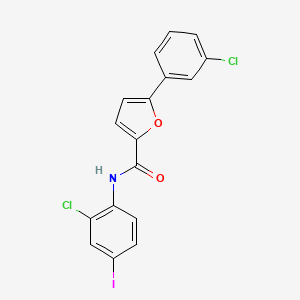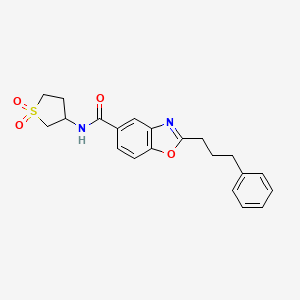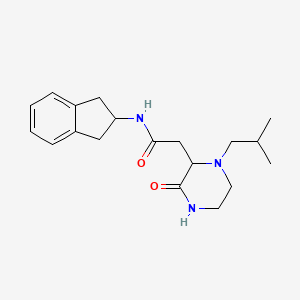
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide, also known as CPIF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. CPIF is a furan-based small molecule that possesses unique structural features, making it an attractive candidate for drug design. In
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide can reduce inflammation and pain. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has also been shown to inhibit the activity of the viral protease, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects:
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anticancer agent. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide is its potent biological activity, which makes it a valuable tool for studying various biological processes. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide can be used to investigate the role of COX-2 in inflammation and pain, as well as the mechanism of action of certain antiviral agents. However, there are also limitations to using N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide in lab experiments. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide is a synthetic compound that may not accurately reflect the behavior of natural compounds in biological systems. Additionally, N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has not been extensively studied in vivo, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide. One area of interest is the development of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the development of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide-based anticancer agents, which could be used to treat a range of cancers. Additionally, further research is needed to elucidate the mechanism of action of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide and to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide involves the reaction of 2-chloro-4-iodoaniline with 3-chlorobenzoyl chloride in the presence of a base to yield the intermediate compound, which is then reacted with furfurylamine in the presence of a catalyst to produce N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide. The overall synthesis is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent anti-inflammatory, antitumor, and antiviral activities, making it a promising candidate for the treatment of various diseases. N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)-2-furamide has also been investigated for its ability to modulate the activity of certain enzymes and receptors, which could lead to the development of novel therapeutic agents.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2INO2/c18-11-3-1-2-10(8-11)15-6-7-16(23-15)17(22)21-14-5-4-12(20)9-13(14)19/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPIKZJXXPEGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bicyclo[2.2.1]hept-2-yl-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6067637.png)
![2-methoxy-2-phenyl-N-[1-(1-propyl-4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6067643.png)
![1-(2-pyridinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6067649.png)
![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)
![2-(3,5-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B6067695.png)

![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)

![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-phenyl-1-phthalazinamine](/img/structure/B6067751.png)